

Early-phase clinical trial results for RO7196472

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Compound of Interest		
Compound Name:	RO7196472	
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An in-depth analysis of the early-phase clinical trial results for **RO7196472**, now known as autogene cevumeran, reveals a promising individualized neoantigen-specific immunotherapy. This technical guide synthesizes the available data on its safety, efficacy, and mechanism of action from the phase 1 NCT03289962 trial, targeting researchers, scientists, and drug development professionals.

Introduction

Autogene cevumeran (**RO7196472**) is an investigational individualized neoantigen-specific immunotherapy (iNeST) developed as a potential cancer treatment. It is a messenger RNA (mRNA)-based therapy designed to induce a T-cell response against tumor-specific neoantigens. Early-phase clinical trials have evaluated its safety and efficacy both as a monotherapy and in combination with the anti-PD-L1 agent atezolizumab.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase clinical trial of autogene cevumeran (NCT03289962).

Patient Disposition and Treatment Cohorts

Cohort	Number of Patients	Treatment
Monotherapy	30	Autogene cevumeran
Combination Therapy	183	Autogene cevumeran + Atezolizumab



Safety and Tolerability

Treatment Arm	Metric	Value	Citation
Monotherapy	Patients with Treatment-Related Adverse Events (TRAEs)	90%	[1]
Grade 3 TRAEs	3 patients (1 cytokine release syndrome, 2 fatigue)	[1]	
Grade 4 or 5 TRAEs	0	[1]	-
Combination Therapy	Discontinuation due to treatment-related AEs	5%	[2]

Clinical Efficacy

Patient Group	Metric	Result	Citation
Monotherapy Dose Escalation	Objective Response	1	[1][3]
Combination Therapy	Objective Responses in patients with unfavorable disease characteristics	2	[1][3]
All Patients with ≥1 Tumor Assessment (n=108)	Overall Response	9 patients	[4]
Complete Response	1 patient	[4]	_
Stable Disease	53 patients	[4]	_

Immunogenicity



Metric	Value	Citation
Patients with neoantigen- specific T-cell responses	71%	[1][3]
Median percentage of circulating CD8+ T cells specific for neoantigens	7.3% (up to 23% in some patients)	[1]
Percentage of tumor-infiltrating T cells that were autogene cevumeran-induced	Up to 7.2%	[1]
Patients with ex vivo T-cell response (peripheral blood evaluated, n=63)	73%	[4]

Experimental ProtocolsStudy Design

The early-phase evaluation of autogene cevumeran was conducted as a phase 1a/1b, open-label, multicenter, global, dose-escalation study (NCT03289962).[1]

- Phase 1a (Monotherapy Dose Escalation): Patients received escalating doses of autogene cevumeran (25 μg, 38 μg, 50 μg, 75 μg, and 100 μg).[4]
- Phase 1b (Combination Therapy): Autogene cevumeran (at doses of 25 μg, 38 μg, and 50 μg) was evaluated in combination with a fixed dose of 1200 mg of atezolizumab administered every three weeks.[4]

The primary objective of the trial was to assess the safety and tolerability of autogene cevumeran.[1][3] Secondary objectives included determining the maximum tolerated dose (MTD), the recommended phase 2 dose, and evaluating pharmacodynamic activity and preliminary anti-tumor activity.[4]

Manufacturing of Autogene Cevumeran

The production of this personalized immunotherapy involves the following steps:



- Tumor and Blood Sampling: Samples are collected from each patient.
- Sequencing and Neoantigen Identification: The tumor and blood samples undergo sequencing to identify tumor-specific neoantigens.[5][6]
- Neoantigen Selection: Up to 20 patient-specific neoantigens are selected.[5][7]
- mRNA Synthesis: The corresponding mRNA sequences for the selected neoantigens are synthesized.[5][6]
- Liposomal Formulation: The synthesized mRNA is encapsulated in a liposomal formulation to facilitate intravenous administration.[5][6]

Dosing and Administration

Autogene cevumeran was administered intravenously. The dosing schedule included:

- Induction Phase: Eight doses administered at weekly and bi-weekly intervals.[4]
- Boost: A booster dose was given in cycle 7.[4]
- Maintenance: Maintenance doses were administered every 8 cycles.[4]

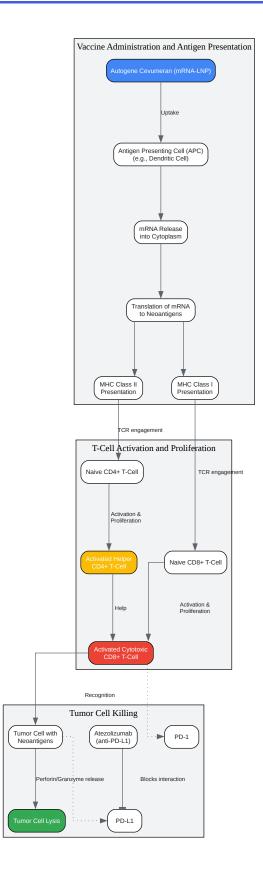
In the combination arm, atezolizumab was administered on day 1 of each 21-day treatment cycle.[4]

Immunogenicity Assessment

Neoantigen-specific T-cell responses were evaluated using methods such as ELISPOT and MHC multimer analysis on peripheral blood samples.[7] Post-treatment tumor biopsies were also analyzed to detect the presence of vaccine-induced T cells.[7]

Visualizations Signaling Pathway of Autogene Cevumeran



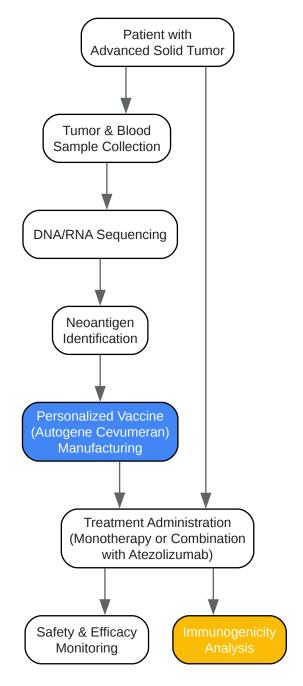


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Caption: Signaling pathway of autogene cevumeran immunotherapy.



Experimental Workflow for Patient Treatment



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Caption: Experimental workflow from patient to treatment.

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